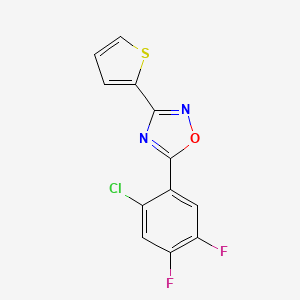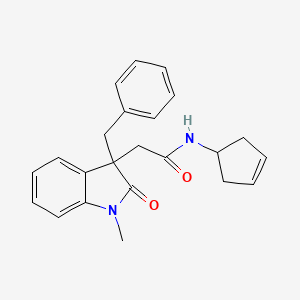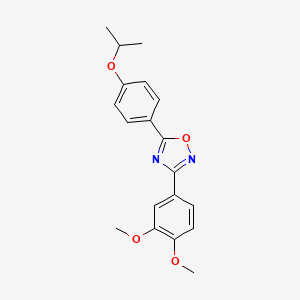![molecular formula C13H11ClFN3O2 B5423388 (4E)-N-[(2-chloro-6-fluorobenzyl)oxy]-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-imine](/img/structure/B5423388.png)
(4E)-N-[(2-chloro-6-fluorobenzyl)oxy]-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-imine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4E)-N-[(2-chloro-6-fluorobenzyl)oxy]-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-imine is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzoxadiazole ring system and a chloro-fluorobenzyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-N-[(2-chloro-6-fluorobenzyl)oxy]-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-imine typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzoxadiazole Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Chloro-Fluorobenzyl Group: This step involves the reaction of the benzoxadiazole intermediate with 2-chloro-6-fluorobenzyl chloride in the presence of a base such as potassium carbonate.
Final Imine Formation: The final step involves the condensation of the intermediate with an appropriate amine under dehydrating conditions to form the imine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
(4E)-N-[(2-chloro-6-fluorobenzyl)oxy]-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
科学的研究の応用
(4E)-N-[(2-chloro-6-fluorobenzyl)oxy]-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-imine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties.
作用機序
The mechanism of action of (4E)-N-[(2-chloro-6-fluorobenzyl)oxy]-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-imine involves its interaction with specific molecular targets. The chloro-fluorobenzyl group is believed to play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. The benzoxadiazole ring system may also contribute to its overall biological activity by facilitating interactions with cellular components.
特性
IUPAC Name |
(E)-N-[(2-chloro-6-fluorophenyl)methoxy]-6,7-dihydro-5H-2,1,3-benzoxadiazol-4-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFN3O2/c14-9-3-1-4-10(15)8(9)7-19-16-11-5-2-6-12-13(11)18-20-17-12/h1,3-4H,2,5-7H2/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXONGXTUJSXYKK-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NON=C2C(=NOCC3=C(C=CC=C3Cl)F)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=NON=C2/C(=N/OCC3=C(C=CC=C3Cl)F)/C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(5-fluoro-2-methylphenyl)-2-[(6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide](/img/structure/B5423324.png)
![11-[(5-methoxy-1H-indol-2-yl)carbonyl]-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5423330.png)

![4-benzyl-5-[1-(2-isopropoxypropanoyl)-4-piperidinyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5423332.png)

![N-(2-hydroxy-1,1-dimethylethyl)-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetamide](/img/structure/B5423337.png)

![2-(ethoxymethyl)-4-(3-morpholin-4-ylazetidin-1-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5423352.png)
![4-({3-[(cyclopentylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}amino)-4-oxobutanoic acid](/img/structure/B5423364.png)
![N-(2,4-dimethoxyphenyl)-4-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5423369.png)
![N-{3-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide](/img/structure/B5423376.png)
![2-[4-(4-ethoxy-5-isopropyl-2-methylbenzylidene)-2,5-dioxo-1-imidazolidinyl]-N-(4-methylphenyl)acetamide](/img/structure/B5423390.png)
![N-{4-[(3-pyridinylamino)carbonyl]phenyl}-3,4-dihydro-1H-isochromene-1-carboxamide](/img/structure/B5423398.png)
![2-[(4-acetyl-2-nitrophenyl)sulfanyl]-N-(naphthalen-2-yl)acetamide](/img/structure/B5423408.png)
